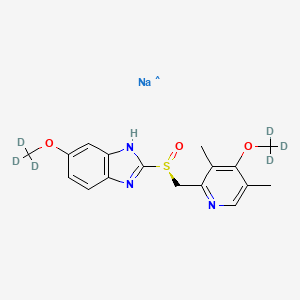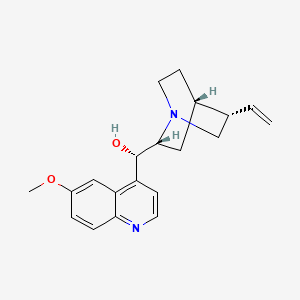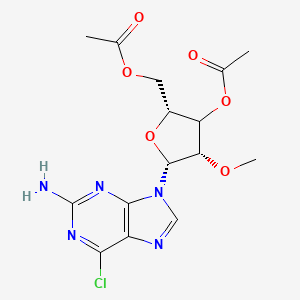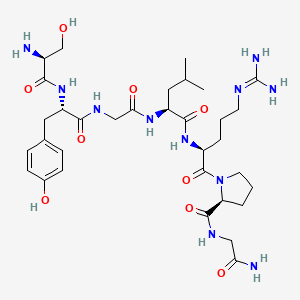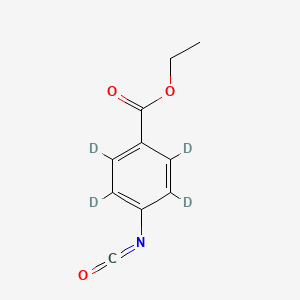
DMT-2'-F-Cytidine Phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMT-2’-F-Cytidine Phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. It is characterized by the presence of a 2’-fluoro modification on the cytidine base, which enhances the stability and binding affinity of the resulting oligonucleotides. This compound is commonly used in the field of molecular biology and biotechnology for the synthesis of modified RNA and DNA sequences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-Cytidine Phosphoramidite involves several key steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-Fluoro Group: The 2’-hydroxyl group is selectively fluorinated to introduce the 2’-fluoro modification.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using a β-cyanoethyl-N,N-diisopropylamino-phosphoramidite (CEP) group.
Industrial Production Methods
Industrial production of DMT-2’-F-Cytidine Phosphoramidite typically involves large-scale synthesis using automated synthesizers. The process includes:
Automated Solid-Phase Synthesis: The compound is synthesized on a solid support using automated synthesizers, which allows for precise control of reaction conditions and high yield.
Purification: The synthesized product is purified using high-performance liquid chromatography (HPLC) to remove impurities and ensure high purity.
化学反応の分析
Types of Reactions
DMT-2’-F-Cytidine Phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The 2’-fluoro group can participate in nucleophilic substitution reactions.
Deprotection: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trichloroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of a phosphate group.
Substitution: Formation of substituted cytidine derivatives.
Deprotection: Exposure of the 5’-hydroxyl group for further reactions.
科学的研究の応用
DMT-2’-F-Cytidine Phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques
作用機序
The mechanism of action of DMT-2’-F-Cytidine Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2’-fluoro modification enhances the stability and binding affinity of the oligonucleotides by:
Increasing Resistance to Nucleases: The 2’-fluoro group protects the oligonucleotide from enzymatic degradation.
Enhancing Binding Affinity: The modification improves the hybridization properties of the oligonucleotide, allowing for stronger and more specific binding to complementary sequences.
Modulating Biological Activity: The modified oligonucleotides can effectively modulate gene expression and inhibit target RNA or DNA sequences
類似化合物との比較
Similar Compounds
DMT-2’-F-dA (Bz)-CE-Phosphoramidite: A similar compound with a 2’-fluoro modification on deoxyadenosine.
DMT-2’-O-TBDMS-rC (ac) Phosphoramidite: A phosphoramidite with a 2’-O-tert-butyldimethylsilyl protection on ribocytidine.
2’-MOE-5mC Phosphoramidite: A phosphoramidite with a 2’-O-methoxyethyl protection on 5-methylcytidine
Uniqueness
DMT-2’-F-Cytidine Phosphoramidite is unique due to its specific 2’-fluoro modification, which provides enhanced stability and binding affinity compared to other modifications. This makes it particularly valuable for applications requiring high stability and specificity, such as therapeutic oligonucleotides and diagnostic probes .
特性
分子式 |
C39H47FN5O7P |
|---|---|
分子量 |
747.8 g/mol |
IUPAC名 |
3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)44-23-21-34(42)43-38(44)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H2,42,43,46)/t33-,35?,36+,37-,53?/m1/s1 |
InChIキー |
OKQRXFJKBGRPGI-ZSPVXFCGSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


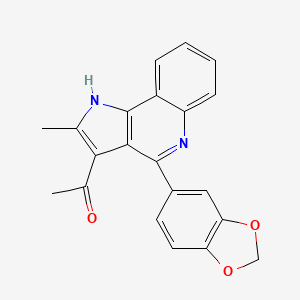

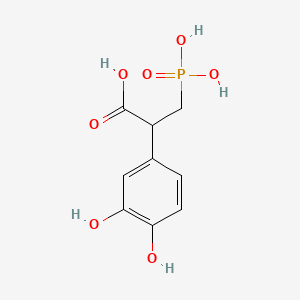
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
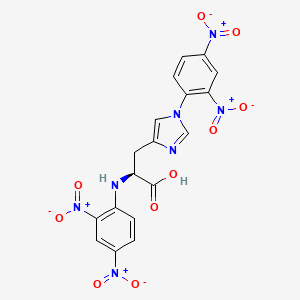
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

